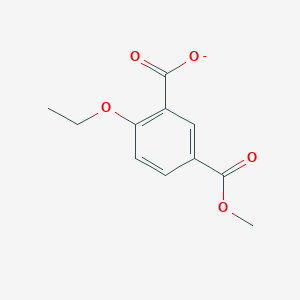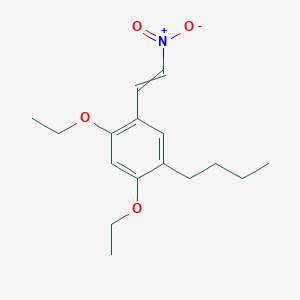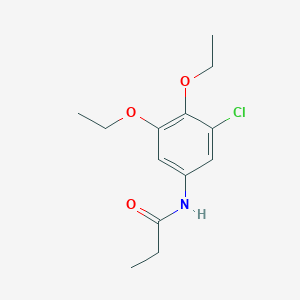
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C26H36N8O5 and an average mass of 540.615 Da . This compound is known for its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Simplified amine derivatives.
Substitution: Halogenated or alkylated peptide derivatives.
科学研究应用
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalaninamide is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
90236-23-0 |
|---|---|
分子式 |
C26H36N8O5 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)24(38)34-20(7-4-12-31-26(29)30)25(39)32-15-22(36)33-21(23(28)37)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1 |
InChI 键 |
XQWGABVTTOBTIY-ACRUOGEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)



![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)


